Allosteric Binding Site: A Unique Pocket Not Engaged by Clinical Inhibitors
(R,R)-PCSK9 degrader 1 binds to a previously unreported allosteric pocket on PCSK9, located between the catalytic and C-terminal domains. This binding mode is fundamentally distinct from that of clinical monoclonal antibodies (e.g., evolocumab, alirocumab) which target the LDLR-binding interface [1][2]. The allosteric binding site was confirmed by X-ray crystallography at 1.53 Å resolution (PDB ID: 6U26) [3]. This unique binding site allows the compound to engage PCSK9 without directly competing with LDLR, and the Arg(Boc)3 degradation-recruiting motif extends outward from the pocket to facilitate degradation complex assembly [4].
| Evidence Dimension | Binding Site on PCSK9 |
|---|---|
| Target Compound Data | Binds to a novel allosteric pocket located between the catalytic and C-terminal domains |
| Comparator Or Baseline | Clinical mAbs (evolocumab, alirocumab) bind to the LDLR-binding interface |
| Quantified Difference | Structurally distinct, non-overlapping binding sites |
| Conditions | X-ray crystallography (1.53 Å resolution, PDB: 6U26) |
Why This Matters
This unique binding mode enables a degradation-based mechanism independent of PCSK9's LDLR-binding function, offering a differentiated chemical biology tool for studying PCSK9 turnover.
- [1] Petrilli, W.L., et al. From Screening to Targeted Degradation: Strategies for the Discovery and Optimization of Small Molecule Ligands for PCSK9. Cell Chemical Biology, 2020, 27(1), 32-40.e3. View Source
- [2] Chan, J.C., et al. A proprotein convertase subtilisin/kexin type 9 neutralizing antibody reduces serum cholesterol in mice and nonhuman primates. Proceedings of the National Academy of Sciences, 2009, 106(24), 9820-9825. View Source
- [3] RCSB PDB. 6U26: PCSK9 in complex with compound 16. View Source
- [4] IUPHAR/BPS Guide to Pharmacology. compound 16 ligand page. View Source
